2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Overview
Description
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound that features a bromopyridine moiety attached to a nitrile group
Mechanism of Action
Target of Action
Bromopyridines, a class of compounds to which it belongs, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the bromopyridine compound undergoes an oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by a transmetalation step, where a group is transferred from boron to palladium . The exact mode of action of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile may vary depending on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
As a bromopyridine, it is likely involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . The downstream effects of these reactions would depend on
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-bromopyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 5-bromopyridine is reacted with a nitrile compound in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-ylmethanol: This compound has a similar bromopyridine structure but with a hydroxymethyl group instead of a nitrile group.
(E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Another compound with a bromopyridine moiety, but with an amidine group.
Uniqueness
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is unique due to its specific combination of a bromopyridine moiety and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRTRIRICENNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468998 | |
Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871239-58-6 | |
Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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